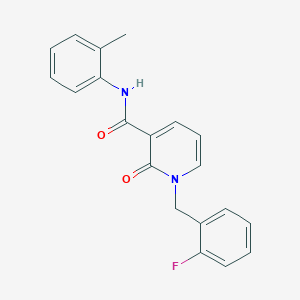

1-(2-fluorobenzyl)-2-oxo-N-(o-tolyl)-1,2-dihydropyridine-3-carboxamide

Description

1-(2-Fluorobenzyl)-2-oxo-N-(o-tolyl)-1,2-dihydropyridine-3-carboxamide is a synthetic small molecule featuring a pyridinone core substituted with a 2-fluorobenzyl group at position 1 and an o-tolyl (ortho-methylphenyl) carboxamide at position 2. Its structure combines a fluorine atom (electron-withdrawing) and an ortho-methyl group (electron-donating), which may influence its electronic properties, solubility, and biological interactions.

Properties

IUPAC Name |

1-[(2-fluorophenyl)methyl]-N-(2-methylphenyl)-2-oxopyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17FN2O2/c1-14-7-2-5-11-18(14)22-19(24)16-9-6-12-23(20(16)25)13-15-8-3-4-10-17(15)21/h2-12H,13H2,1H3,(H,22,24) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHHMCQWDSMTJMA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1NC(=O)C2=CC=CN(C2=O)CC3=CC=CC=C3F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17FN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(2-fluorobenzyl)-2-oxo-N-(o-tolyl)-1,2-dihydropyridine-3-carboxamide typically involves a multi-step process. One common method includes the following steps:

Formation of the dihydropyridine ring: This can be achieved through a Hantzsch reaction, where an aldehyde, a β-keto ester, and ammonia or an amine are reacted together.

Introduction of the 2-fluorobenzyl group: This step involves the nucleophilic substitution of a suitable leaving group (e.g., a halide) with 2-fluorobenzylamine.

Amidation: The final step involves the formation of the carboxamide group by reacting the intermediate with o-toluidine under appropriate conditions.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.

Chemical Reactions Analysis

1-(2-fluorobenzyl)-2-oxo-N-(o-tolyl)-1,2-dihydropyridine-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form the corresponding pyridine derivative.

Reduction: Reduction can lead to the formation of the fully saturated piperidine derivative.

Substitution: The fluorobenzyl group can be substituted with other nucleophiles under appropriate conditions.

Hydrolysis: The amide bond can be hydrolyzed to yield the corresponding carboxylic acid and amine.

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, thiols).

Scientific Research Applications

1-(2-fluorobenzyl)-2-oxo-N-(o-tolyl)-1,2-dihydropyridine-3-carboxamide has several applications in scientific research:

Medicinal Chemistry: It is used as a lead compound for the development of new drugs, particularly those targeting cardiovascular diseases and neurological disorders.

Biological Studies: The compound is used to study the mechanisms of action of dihydropyridine derivatives and their interactions with biological targets.

Chemical Synthesis: It serves as a building block for the synthesis of more complex molecules with potential therapeutic applications.

Industrial Applications: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(2-fluorobenzyl)-2-oxo-N-(o-tolyl)-1,2-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets, such as ion channels and enzymes. The compound can modulate the activity of these targets by binding to their active sites, leading to changes in their function. This can result in various biological effects, such as vasodilation, neuroprotection, and anti-inflammatory activity.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Structural and Electronic Differences

Pharmacological Implications

Biological Activity

1-(2-fluorobenzyl)-2-oxo-N-(o-tolyl)-1,2-dihydropyridine-3-carboxamide is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment and enzyme inhibition. This article reviews the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The compound features a dihydropyridine core, which is known for its diverse biological properties. The presence of a fluorobenzyl group and an o-tolyl moiety enhances its lipophilicity, potentially affecting its pharmacokinetics and interactions with biological targets.

Anticancer Activity

Research indicates that derivatives of dihydropyridine compounds exhibit significant anticancer properties. For instance, studies have shown that similar compounds can inhibit glycolysis in cancer cells, particularly in aggressive types like glioblastoma multiforme (GBM) . The mechanism often involves the inhibition of key enzymes within the glycolytic pathway.

- Mechanism of Action : The compound may act as an inhibitor of hexokinase, a critical enzyme in glucose metabolism. By inhibiting this enzyme, the compound could effectively starve cancer cells of energy, leading to reduced proliferation and increased apoptosis.

Enzyme Inhibition

The structural characteristics of 1-(2-fluorobenzyl)-2-oxo-N-(o-tolyl)-1,2-dihydropyridine-3-carboxamide suggest it may interact with various enzymes beyond hexokinase. Compounds with similar structures have been reported to inhibit receptor tyrosine kinases and other enzymes involved in cell signaling pathways .

- Selectivity : Preliminary data suggest that this compound may exhibit selectivity towards certain kinases, which is crucial for minimizing off-target effects during therapeutic applications.

Case Studies

- In Vitro Studies : In vitro assays have demonstrated that 1-(2-fluorobenzyl)-2-oxo-N-(o-tolyl)-1,2-dihydropyridine-3-carboxamide shows promising cytotoxic effects against various cancer cell lines. The half-maximal inhibitory concentration (IC50) values indicate potent activity at low concentrations, suggesting high efficacy.

- Mechanistic Insights : Molecular docking studies have illustrated how the compound binds to target enzymes, providing insights into its mechanism of action. These studies help to elucidate the potential pathways through which the compound exerts its biological effects.

Data Summary

| Activity | Target | IC50 Value | Notes |

|---|---|---|---|

| Anticancer | Hexokinase | < 100 µM | Effective in GBM models |

| Enzyme Inhibition | Receptor Tyrosine Kinases | Varies by subtype | Selective inhibition observed |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.